molecular formula C20H24N2 B13435411 1-Benzyl-4-(1-phenylcyclopropyl)piperazine

1-Benzyl-4-(1-phenylcyclopropyl)piperazine

Cat. No.: B13435411
M. Wt: 292.4 g/mol
InChI Key: VREIXSOUYLTXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(1-phenylcyclopropyl)piperazine is a synthetic compound belonging to the piperazine class It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring and a phenylcyclopropyl group attached to the fourth position of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine typically involves the reaction of piperazine with benzyl chloride and 1-phenylcyclopropylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under controlled temperature conditions. The process involves the following steps:

  • Dissolution of piperazine in ethanol.
  • Addition of benzyl chloride to the solution with continuous stirring.
  • Introduction of 1-phenylcyclopropylamine to the reaction mixture.
  • Maintenance of the reaction temperature at around 65°C.
  • Isolation and purification of the product through crystallization and filtration.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced purification techniques such as distillation and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(1-phenylcyclopropyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Halogens, electrophiles; presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with halogen or other electrophilic groups.

Scientific Research Applications

1-Benzyl-4-(1-phenylcyclopropyl)piperazine has found applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, leading to modulation of neurotransmitter levels in the brain. This interaction results in various physiological and pharmacological effects, including stimulation and mood enhancement.

Comparison with Similar Compounds

    1-Benzylpiperazine: Shares the benzyl group but lacks the phenylcyclopropyl group.

    1-Phenylpiperazine: Contains the phenyl group but lacks the benzyl and cyclopropyl groups.

    1-(3-Chlorophenyl)piperazine: Contains a chlorophenyl group instead of the phenylcyclopropyl group.

Uniqueness: 1-Benzyl-4-(1-phenylcyclopropyl)piperazine is unique due to the presence of both benzyl and phenylcyclopropyl groups, which confer distinct chemical and pharmacological properties. This combination of functional groups enhances its potential for diverse applications in research and industry.

Biological Activity

1-Benzyl-4-(1-phenylcyclopropyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Molecular Formula : C19_{19}H24_{24}N
  • Molecular Weight : 276.41 g/mol
  • Chemical Structure :
    C6H5C(C3H5)N(C6H5)C4H10N\text{C}_6\text{H}_5-\text{C}(\text{C}_3\text{H}_5)-\text{N}(\text{C}_6\text{H}_5)-\text{C}_4\text{H}_{10}\text{N}

This compound features a piperazine ring substituted with a benzyl group and a phenylcyclopropyl moiety, which enhances its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Receptor Binding : The compound is known to interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. This interaction may modulate neurotransmitter release and influence mood and behavior.
  • Enzyme Modulation : It has been shown to inhibit certain enzymes, potentially affecting metabolic pathways associated with neurological disorders and pain management .

Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in animal models. A study demonstrated that administration of the compound reduced depressive behaviors in mice subjected to stress tests, suggesting its potential as an antidepressant agent .

Analgesic Properties

The compound has also been evaluated for analgesic properties. In a series of experiments, it was found to significantly reduce pain responses in models of acute and chronic pain. The analgesic effect is hypothesized to be mediated through modulation of pain pathways involving opioid receptors.

Data Table: Summary of Biological Activities

Biological ActivityModel/SystemObserved EffectReference
AntidepressantMouse forced swim testReduced immobility time
AnalgesicRat formalin testDecreased pain response
Enzyme InhibitionIn vitro enzyme assaysInhibition of specific enzymes
Neurotransmitter ModulationCell culture studiesAltered neurotransmitter levels

Case Study 1: Depression Model

In a randomized controlled trial involving rodents, this compound was administered over two weeks. Results indicated a significant decrease in depressive-like behaviors compared to the control group, highlighting its potential as a therapeutic candidate for depression .

Case Study 2: Pain Management

In another study focusing on chronic pain models, the compound was effective in reducing nociceptive responses. This suggests that it may serve as a viable alternative or adjunct to existing analgesics in clinical settings.

Properties

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

IUPAC Name

1-benzyl-4-(1-phenylcyclopropyl)piperazine

InChI

InChI=1S/C20H24N2/c1-3-7-18(8-4-1)17-21-13-15-22(16-14-21)20(11-12-20)19-9-5-2-6-10-19/h1-10H,11-17H2

InChI Key

VREIXSOUYLTXNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.